Dezinamide

概要

説明

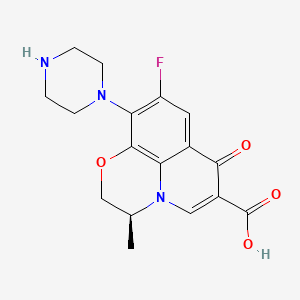

デзинаミドは、電圧感受性ナトリウムチャネルに結合する潜在的な抗てんかん薬です。 それはフルジナミドの代謝物であり、電気ショックによってマウスまたはラットに誘発された最大発作、およびメトラゾール、ビククリン、ピクロトキシンによってマウスに誘発された閾値発作の予防に効果を示しています .

準備方法

デзинаミドの合成には、3-[3-(トリフルオロメチル)フェノキシ]アゼチジンとN-ニトロカルバミドの反応が含まれます。 この方法は、アゼチジン環の閉環によってN-ベンジル-3-ヒドロキシアゼチジンを生成するという、産業向けの反応を伴い、これは最終的に重要な中間体であるブンテ塩を経由してデзинаミドに変換されます . デзинаミドの工業的生産方法は広く文書化されていませんが、言及された合成経路は、大規模生産に実用的です。

化学反応の分析

デзинаミドは、以下を含むさまざまな化学反応を受けます。

還元: デзинаミドを含む還元反応は、一般的には報告されていません。

置換: デзинаミドは、特にトリフルオロメチル基を含む置換反応を受ける可能性があります。これらの反応に使用される一般的な試薬と条件には、酸化のための強力な酸化剤、および置換反応のための求核剤が含まれます。

科学研究への応用

デзинаミドは、特に化学、生物学、医学、産業の分野で、いくつかの科学研究への応用があります。

生物学: それは、細胞プロセスへの影響と治療剤としての可能性を研究するために、生物学的研究で使用されます。

医学: デзинаミドは、主にその抗てんかん作用について研究されています。

産業: その産業用途は広く文書化されていませんが、デзинаミドのユニークな化学的特性により、さまざまな産業プロセスにとって興味深い化合物となっています.

科学的研究の応用

Dezinamide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

作用機序

デзинаミドは、神経細胞における活動電位の伝播に重要な役割を果たす、電圧感受性ナトリウムチャネルに結合することによってその効果を発揮します。このチャネルに結合することによって、デзинаミドはナトリウムイオンの流入を阻害し、それによって神経細胞膜を安定化させ、発作につながる過剰な神経細胞の発火を防ぎます。 関連する分子標的と経路には、電圧感受性ナトリウムチャネルと、神経細胞の興奮性を調節する関連するシグナル伝達経路が含まれます .

類似化合物の比較

デзинаミドは、トリフルオロメチルベンゼンとして知られる有機化合物のクラスに属します。類似の化合物には以下が含まれます。

フルジナミド: デзинаミドの親化合物であり、抗てんかん薬でもあります。

ラモトリギン: ナトリウムチャネルも標的とする別の抗てんかん薬ですが、化学構造が異なります。

カルバマゼピン: 広く使用されている抗てんかん薬ですが、作用機序が異なります。デзинаミドは、電圧感受性ナトリウムチャネルへの特異的な結合と、独特の化学的特性を与えるトリフルオロメチル基によって特徴付けられます.

類似化合物との比較

Dezinamide belongs to the class of organic compounds known as trifluoromethylbenzenes. Similar compounds include:

Fluzinamide: The parent compound of this compound, also an antiepileptic drug.

Lamotrigine: Another antiepileptic drug that also targets sodium channels but has a different chemical structure.

Carbamazepine: A widely used antiepileptic drug with a different mechanism of action. This compound is unique due to its specific binding to the voltage-sensitive sodium channel and its trifluoromethyl group, which imparts distinct chemical properties.

特性

IUPAC Name |

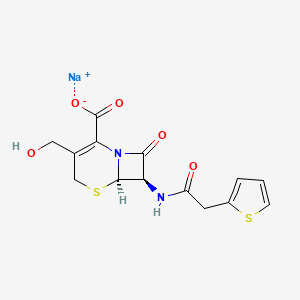

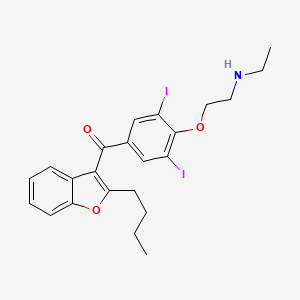

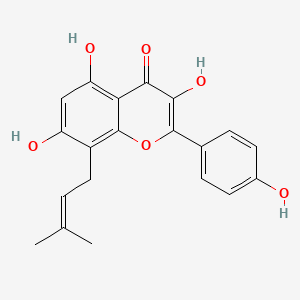

3-[3-(trifluoromethyl)phenoxy]azetidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O2/c12-11(13,14)7-2-1-3-8(4-7)18-9-5-16(6-9)10(15)17/h1-4,9H,5-6H2,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIAILJLSVRAGSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)N)OC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40238406 | |

| Record name | Dezinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40238406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91077-32-6 | |

| Record name | Dezinamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091077326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dezinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40238406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEZINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C85G40F6YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。